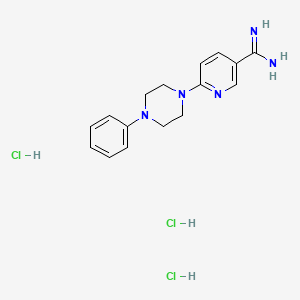![molecular formula C11H7BrN4 B12316311 2-{6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine](/img/structure/B12316311.png)
2-{6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine is a heterocyclic compound that features a fused imidazo-pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to purines, which are essential components of DNA and RNA .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine typically involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to form 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine. This intermediate can then undergo further reactions with various halogenated derivatives under phase transfer catalysis conditions to yield the desired product . The reaction conditions often involve the use of alkyl halides and phase transfer catalysts to facilitate the formation of regioisomers .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less commonly reported.
Alkylation: The compound can be alkylated at different positions on the imidazo-pyridine ring system.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl halides, phase transfer catalysts, and various oxidizing and reducing agents. The conditions often involve controlled temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, alkylation reactions can yield different regioisomers depending on the position of alkylation on the imidazo-pyridine ring system .
Scientific Research Applications
2-{6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its structural similarity to purines and its ability to interact with biological targets.
Biological Studies: It is used in studies to understand its antimicrobial properties and its effects on various biological pathways.
Material Science: The compound’s unique structural characteristics make it useful in the development of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-{6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways. For example, it has been reported to act as an inhibitor of certain kinases, which are involved in signal transduction pathways .
Comparison with Similar Compounds
2-{6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine can be compared with other imidazo-pyridine derivatives, such as:
These compounds share similar structural features but differ in their specific substituents and biological activities. The uniqueness of this compound lies in its specific bromine substitution, which can influence its reactivity and interaction with biological targets.
Properties
Molecular Formula |
C11H7BrN4 |
|---|---|
Molecular Weight |
275.10 g/mol |
IUPAC Name |
6-bromo-2-pyridin-2-yl-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C11H7BrN4/c12-7-5-9-10(14-6-7)16-11(15-9)8-3-1-2-4-13-8/h1-6H,(H,14,15,16) |
InChI Key |
CLEWWDWKDXOTTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC3=C(N2)C=C(C=N3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine](/img/structure/B12316255.png)



![6-Benzyl-2-pyridin-3-yl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-4-ol](/img/structure/B12316291.png)

![2-{[2-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride](/img/structure/B12316303.png)



